molecular formula C9H9ClN2OS B1455937 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine CAS No. 1414958-76-1

5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

Cat. No. B1455937
M. Wt: 228.7 g/mol
InChI Key: IOOWFGHLAUOHNE-UHFFFAOYSA-N
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Description

“5-Chlorothiophen-2-yl)methanamine” is a compound with the molecular formula C5H6ClNS . It is stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of related compounds has been reported. For example, a novel NLO-active chalcone derivative (E)-1-(5-chlorothiophene-2-yl)-3-(4-dimethylamino) phenyl) prop-2-en-1-one has been synthesized by adopting Claisen–Schmidt condensation reaction method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods like NMR and LC–MS . The crystal structure of a related compound, Mycobacterium tuberculosis malate synthase in complex with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid, has been determined .


Chemical Reactions Analysis

There are studies on the chemical reactions of related compounds. For instance, Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines through both conventional method and microwave-assisted synthesis .


Physical And Chemical Properties Analysis

The physical form of “5-Chlorothiophen-2-yl)methanamine” is liquid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives for Antimicrobial Activities : Derivatives of the compound have been synthesized, focusing on their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various derivatives, including triazole derivatives, and tested them for antimicrobial properties. Similarly, research by Naganagowda et al. (2011) involved the synthesis of oxazolone, imidazolone, and triazine derivatives containing benzothiophene, highlighting their antibacterial and antifungal activities. These studies indicate the potential of the compound in developing antimicrobial agents (Bektaş et al., 2007), (Naganagowda et al., 2011).

  • Cancer Research and Anticancer Evaluation : The compound and its derivatives have been explored for anticancer properties. Kattimani et al. (2013) synthesized a series of novel derivatives and evaluated their in vitro anticancerous action against various human tumor cell lines. This research signifies the role of such compounds in cancer therapy (Kattimani et al., 2013).

  • Chemical Modifications for Pharmaceutical Applications : Various studies have focused on the chemical modification of the compound to explore its suitability in pharmaceutical applications. For instance, the work by Aly and El-Mohdy (2015) on the modification of polymers through condensation reactions with amines including 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine derivatives for potential medical applications highlights this approach (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety data sheet for “5-Chlorothiophen-2-yl)methanamine hydrochloride” indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the compound you asked about are not available, there are studies discussing future directions for related compounds .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-2-5-8(13-12-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWFGHLAUOHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1N)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235493
Record name 3-Isoxazolamine, 5-(5-chloro-2-thienyl)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine

CAS RN

1414958-76-1
Record name 3-Isoxazolamine, 5-(5-chloro-2-thienyl)-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolamine, 5-(5-chloro-2-thienyl)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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